molecular formula C5H5F6NS2 B028666 Bis(trifluoroethyl)carbamodithioic acid CAS No. 105864-79-7

Bis(trifluoroethyl)carbamodithioic acid

Cat. No. B028666
M. Wt: 257.2 g/mol
InChI Key: WPMVTNXZTFLSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(trifluoroethyl)carbamodithioic acid, also known as BTCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BTCA is a sulfur-containing compound that is widely used as a reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of Bis(trifluoroethyl)carbamodithioic acid is not fully understood. However, it is believed that Bis(trifluoroethyl)carbamodithioic acid acts as a chelating agent, forming complexes with metal ions. This may explain its potential applications in the field of anti-tumor agents, as it may interfere with the activity of metalloproteins that are involved in tumor growth.

Biochemical And Physiological Effects

Bis(trifluoroethyl)carbamodithioic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This may have potential applications in the treatment of Alzheimer's disease. Bis(trifluoroethyl)carbamodithioic acid has also been shown to have antioxidant activity, which may have potential applications in the prevention of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using Bis(trifluoroethyl)carbamodithioic acid in lab experiments is its ease of synthesis. Bis(trifluoroethyl)carbamodithioic acid can be synthesized using simple and inexpensive reagents, making it a cost-effective reagent for organic synthesis. However, one of the limitations of using Bis(trifluoroethyl)carbamodithioic acid is its potential toxicity. Bis(trifluoroethyl)carbamodithioic acid has been shown to have toxic effects on various cell types, and caution should be taken when handling this compound.

Future Directions

There are several future directions for the research of Bis(trifluoroethyl)carbamodithioic acid. One potential direction is the development of new synthetic methods for Bis(trifluoroethyl)carbamodithioic acid that are more efficient and environmentally friendly. Another potential direction is the investigation of the potential applications of Bis(trifluoroethyl)carbamodithioic acid in the field of drug discovery, particularly in the development of new anti-tumor and anti-inflammatory agents. Additionally, the mechanism of action of Bis(trifluoroethyl)carbamodithioic acid should be further investigated to better understand its potential applications in various fields.

Synthesis Methods

The synthesis of Bis(trifluoroethyl)carbamodithioic acid involves the reaction of trifluoroacetic anhydride with thiourea. The reaction takes place in the presence of a catalyst, such as triethylamine or pyridine. The product is then purified by recrystallization from a suitable solvent, such as ethanol or acetone.

Scientific Research Applications

Bis(trifluoroethyl)carbamodithioic acid has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of thiazolidinones, which have potential applications as anti-inflammatory and anti-cancer agents. Bis(trifluoroethyl)carbamodithioic acid has also been used in the synthesis of dithiocarbamates, which have potential applications as anti-tumor agents.

properties

CAS RN

105864-79-7

Product Name

Bis(trifluoroethyl)carbamodithioic acid

Molecular Formula

C5H5F6NS2

Molecular Weight

257.2 g/mol

IUPAC Name

bis(2,2,2-trifluoroethyl)carbamodithioic acid

InChI

InChI=1S/C5H5F6NS2/c6-4(7,8)1-12(3(13)14)2-5(9,10)11/h1-2H2,(H,13,14)

InChI Key

WPMVTNXZTFLSJU-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)N(CC(F)(F)F)C(=S)S

Canonical SMILES

C(C(F)(F)F)N(CC(F)(F)F)C(=S)S

Other CAS RN

105864-79-7

synonyms

is(trifluoroethyl) dithiocarbamate
bis(trifluoroethyl)carbamodithioic acid
BTCA
lithium bis(trifluoroethyl)dithiocarbamate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.